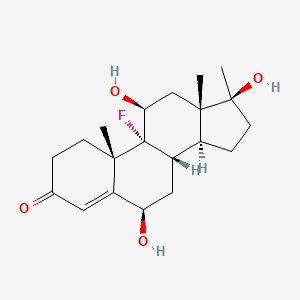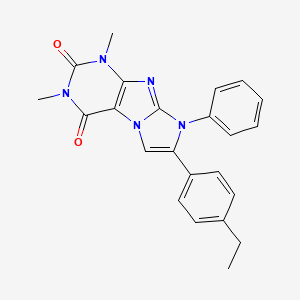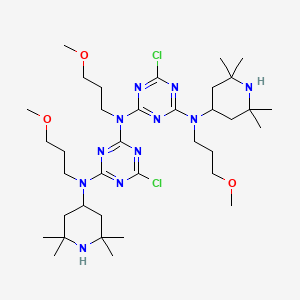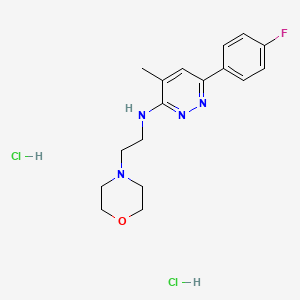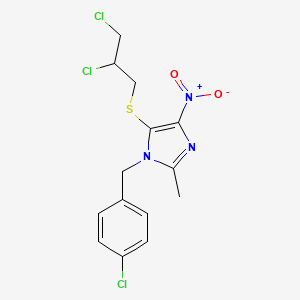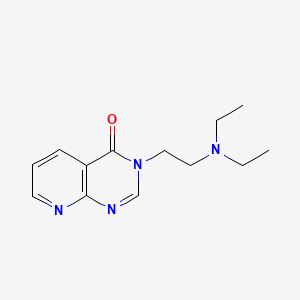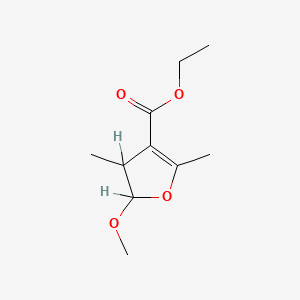
Zinc(2+), bis(1,2-ethanediamine-kappaN,kappaN')-, (T-4)-, diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc(2+), bis(1,2-ethanediamine-kappaN,kappaN’)-, (T-4)-, diacetate is a coordination compound that features zinc as the central metal ion coordinated to two 1,2-ethanediamine ligands and two acetate anions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zinc(2+), bis(1,2-ethanediamine-kappaN,kappaN’)-, (T-4)-, diacetate typically involves the reaction of zinc acetate with 1,2-ethanediamine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
Zn(CH3COO)2+2NH2CH2CH2NH2→Zn(NH2CH2CH2NH2)2(CH3COO)2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and crystallizers can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Zinc(2+), bis(1,2-ethanediamine-kappaN,kappaN’)-, (T-4)-, diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can alter the coordination environment of the zinc ion.
Substitution: Ligand substitution reactions can occur, where the 1,2-ethanediamine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of zinc oxide, while substitution reactions can yield a variety of zinc coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Zinc(2+), bis(1,2-ethanediamine-kappaN,kappaN’)-, (T-4)-, diacetate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other zinc coordination compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as metal-organic frameworks and nanomaterials.
Mecanismo De Acción
The mechanism of action of Zinc(2+), bis(1,2-ethanediamine-kappaN,kappaN’)-, (T-4)-, diacetate involves its interaction with molecular targets and pathways in biological systems. The zinc ion can coordinate with various biomolecules, influencing their structure and function. This coordination can lead to the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain cases.
Comparación Con Compuestos Similares
Similar Compounds
- Zinc(2+), bis(1,2-ethanediamine-kappaN,kappaN’)-, diacetate
- Copper(2+), bis(1,2-ethanediamine-kappaN,kappaN’)-, diacetate
- Nickel(2+), bis(1,2-ethanediamine-kappaN,kappaN’)-, diacetate
Uniqueness
Zinc(2+), bis(1,2-ethanediamine-kappaN,kappaN’)-, (T-4)-, diacetate is unique due to its specific coordination environment and the properties imparted by the zinc ion. Compared to similar compounds with other metal ions, it exhibits distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
72162-45-9 |
|---|---|
Fórmula molecular |
C8H22N4O4Zn |
Peso molecular |
303.7 g/mol |
Nombre IUPAC |
zinc;ethane-1,2-diamine;diacetate |
InChI |
InChI=1S/2C2H8N2.2C2H4O2.Zn/c2*3-1-2-4;2*1-2(3)4;/h2*1-4H2;2*1H3,(H,3,4);/q;;;;+2/p-2 |
Clave InChI |
CWAXFBAXNPXYLB-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].C(CN)N.C(CN)N.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


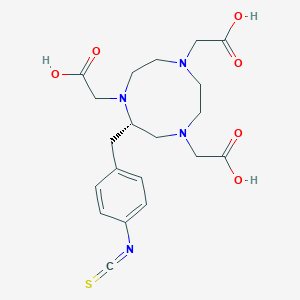

![(3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B12751059.png)

